molecular formula C14H11FN2O2 B8459076 6-Fluoro-5-(5-methoxy-benzofuran-2-yl)-pyridin-2-ylamine

6-Fluoro-5-(5-methoxy-benzofuran-2-yl)-pyridin-2-ylamine

Cat. No. B8459076
M. Wt: 258.25 g/mol
InChI Key: NXKHCMJNTQJOCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-5-(5-methoxy-benzofuran-2-yl)-pyridin-2-ylamine is a useful research compound. Its molecular formula is C14H11FN2O2 and its molecular weight is 258.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Fluoro-5-(5-methoxy-benzofuran-2-yl)-pyridin-2-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-5-(5-methoxy-benzofuran-2-yl)-pyridin-2-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Fluoro-5-(5-methoxy-benzofuran-2-yl)-pyridin-2-ylamine

Molecular Formula

C14H11FN2O2

Molecular Weight

258.25 g/mol

IUPAC Name

6-fluoro-5-(5-methoxy-1-benzofuran-2-yl)pyridin-2-amine

InChI

InChI=1S/C14H11FN2O2/c1-18-9-2-4-11-8(6-9)7-12(19-11)10-3-5-13(16)17-14(10)15/h2-7H,1H3,(H2,16,17)

InChI Key

NXKHCMJNTQJOCQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)C3=C(N=C(C=C3)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Methoxybenzofuran boronic acid (230 mg, 1.20 mmol), 5-bromo-6-fluoro-pyridin-2-ylamine (191 mg, 1.00 mmol), Pd(PPh3)2Cl2 (16.8 mg, 0.024 mmol) and Et3N (317 μL, 2.27 mmol) were mixed in EtOH (10 mL) in a microwave vial. The reaction mixture was stirred at 140° C. for 15 minutes in a microwave reactor. The volatiles were then removed under reduced pressure, the residue was suspended in water and the product was extracted with ethyl acetate. The organic layer was dried over Na2SO4, filtered and concentrated in vacuo. Purification of the crude product by flash column chromatography using 25% ethyl acetate in hexane gave 6-fluoro-5-(5-methoxy-benzofuran-2-yl)-pyridin-2-ylamine (130 mg) as an off-white solid. 1H NMR (400 MHz, CHLOROFORM-d) δ: 8.05-8.21 (m, 1 H) 7.36 (d, J=8.59 Hz, 1 H) 7.03 (d, J=1.95 Hz, 1 H) 6.97 (d, J=3.12 Hz, 1 H) 6.86 (dd, J=8.78, 2.54 Hz, 1 H) 6.45 (d, J=6.63 Hz, 1 H) 4.66 (br. s., 2 H) 3.86 (s, 3 H)
Quantity
230 mg
Type
reactant
Reaction Step One
Quantity
191 mg
Type
reactant
Reaction Step One
Name
Quantity
317 μL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
16.8 mg
Type
catalyst
Reaction Step One

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